5-Amino-2-(3-pyridinyl)benzothiazole
Description
5-Amino-2-(3-pyridinyl)benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at the 5-position and a 3-pyridinyl moiety at the 2-position. This structure combines the electron-rich benzothiazole system with a pyridine ring, which may enhance solubility and intermolecular interactions. Benzothiazoles are widely studied for their biological activities, particularly in oncology, where derivatives like 2-(4-aminophenyl)benzothiazoles exhibit selective antiproliferative effects against cancer cell lines .
Properties
CAS No. |
61352-27-0 |
|---|---|
Molecular Formula |
C12H9N3S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C12H9N3S/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h1-7H,13H2 |
InChI Key |
PIDRDXXWESMGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(S2)C=CC(=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: Meta vs. Para Substitution
The position of substituents on the benzothiazole ring critically influences activity. For example, 2-(3-aminophenyl)benzothiazole (meta-substituted) and 2-(4-aminophenyl)benzothiazole (para-substituted) exhibit distinct structure-activity relationships. Studies indicate that para-substitution enhances antitumor potency, as seen in compounds like DF203, which show high selectivity against breast cancer cells (MCF-7). In contrast, meta-substituted derivatives may prioritize different molecular targets .
Substituent Effects: Pyridinyl vs. Alkyl or Sulfonamide Groups
- Pyridinyl vs. Alkyl Groups: Quaternization of the benzothiazole nitrogen with alkyl groups (e.g., methyl or allyl) improves biological activity by 2–3 fold, as seen in benzothiazolium salts . However, 5-Amino-2-(3-pyridinyl)benzothiazole lacks such quaternization, relying instead on the pyridinyl group for π-π stacking or hydrogen bonding.
- In contrast, the pyridinyl group in this compound may confer similar solubility benefits without the need for additional synthetic steps .
Table 1: Key Structural and Functional Differences
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